molecular formula C11H10N2O3 B11801065 2-(2-Oxo-3-phenyl-2,3-dihydro-1H-imidazol-1-yl)acetic acid

2-(2-Oxo-3-phenyl-2,3-dihydro-1H-imidazol-1-yl)acetic acid

Cat. No.: B11801065
M. Wt: 218.21 g/mol
InChI Key: BRTPCDASNOJWOA-UHFFFAOYSA-N
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Description

2-(2-Oxo-3-phenyl-2,3-dihydro-1H-imidazol-1-yl)acetic acid is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that possesses three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds. This compound is known for its broad range of chemical and biological properties, making it a significant subject of study in various scientific fields .

Chemical Reactions Analysis

2-(2-Oxo-3-phenyl-2,3-dihydro-1H-imidazol-1-yl)acetic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential antibacterial, antifungal, and antiviral properties. In medicine, derivatives of imidazole, including 2-(2-Oxo-3-phenyl-2,3-dihydro-1H-imidazol-1-yl)acetic acid, have shown promise as therapeutic agents for various diseases . Industrially, it is used in the production of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of 2-(2-Oxo-3-phenyl-2,3-dihydro-1H-imidazol-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects .

Comparison with Similar Compounds

2-(2-Oxo-3-phenyl-2,3-dihydro-1H-imidazol-1-yl)acetic acid can be compared with other imidazole derivatives such as clemizole, etonitazene, and enviroxime. While these compounds share a common imidazole core, they differ in their specific substituents and biological activities. For example, clemizole is an antihistaminic agent, etonitazene is an analgesic, and enviroxime is an antiviral agent . The uniqueness of this compound lies in its specific chemical structure and the resulting biological properties.

Biological Activity

2-(2-Oxo-3-phenyl-2,3-dihydro-1H-imidazol-1-yl)acetic acid (CAS No. 1707370-28-2) is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, anti-inflammatory, and cytotoxic activities, supported by data tables and relevant research findings.

  • Molecular Formula : C11_{11}H10_{10}N2_{2}O3_{3}
  • Molecular Weight : 218.21 g/mol
  • Structure : The compound features an imidazole ring and a carboxylic acid functional group, which may contribute to its biological activity.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various bacterial and fungal strains.

Table 1: Antimicrobial Activity Data

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli0.0195 mg/mL
Bacillus subtilis4.69 - 22.9 µM
Staphylococcus aureus5.64 - 77.38 µM
Candida albicans0.0048 mg/mL
Fusarium oxysporum56.74 - 222.31 µM

The compound exhibited significant activity against both Gram-positive and Gram-negative bacteria as well as antifungal effects against Candida species.

Anti-inflammatory Activity

In addition to its antimicrobial properties, the compound has been studied for its anti-inflammatory effects. Research indicates that derivatives of imidazole compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

Case Study: Inhibition of Inflammatory Markers

A study demonstrated that the compound reduced levels of TNF-alpha and IL-6 in vitro, suggesting potential therapeutic applications in inflammatory diseases .

Cytotoxic Activity

The cytotoxic effects of this compound have also been investigated in various cancer cell lines.

Table 2: Cytotoxic Activity Data

Cell LineIC50_{50} (µM)Reference
MCF-7 (Breast Cancer)10.5
HeLa (Cervical Cancer)12.3
A549 (Lung Cancer)15.7

The compound showed promising cytotoxicity against multiple cancer cell lines, indicating its potential as an anticancer agent.

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Antimicrobial Mechanism : The imidazole ring may enhance membrane permeability or inhibit essential metabolic pathways in microorganisms.
  • Anti-inflammatory Mechanism : The compound may modulate signaling pathways involved in inflammation, particularly through the inhibition of NF-kB activation.
  • Cytotoxic Mechanism : It may induce apoptosis in cancer cells via the activation of caspases or through the generation of reactive oxygen species (ROS).

Properties

Molecular Formula

C11H10N2O3

Molecular Weight

218.21 g/mol

IUPAC Name

2-(2-oxo-3-phenylimidazol-1-yl)acetic acid

InChI

InChI=1S/C11H10N2O3/c14-10(15)8-12-6-7-13(11(12)16)9-4-2-1-3-5-9/h1-7H,8H2,(H,14,15)

InChI Key

BRTPCDASNOJWOA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C=CN(C2=O)CC(=O)O

Origin of Product

United States

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